
Mabuterol hydrochloride
Overview
Description
Mabuterol hydrochloride is a selective beta-2 adrenoreceptor agonist. It is primarily used as a bronchodilator to treat respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The compound has a specific effect on beta-2 adrenoceptors, which helps in relaxing the bronchial smooth muscles, thereby easing breathing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mabuterol hydrochloride involves several steps:
Halogenation: The process begins with the halogenation of 2-(Trifluoromethyl)aniline using iodine and sodium bicarbonate, resulting in 2-Amino-5-Iodobenzotrifluoride.
Protection and Nucleophilic Aromatic Displacement: The intermediate is then protected with acetic anhydride and undergoes nucleophilic aromatic displacement with copper (I) cyanide to form N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide.
Hydrolysis and Halogenation: Hydrolysis of the nitrile and the protecting group yields 4-amino-3-(trifluoromethyl)benzoic acid, which is further halogenated with chlorine to produce 4-Amino-3-Chloro-5-(Trifluoromethyl)Benzoic Acid.
Formation of Benzoyl Chloride and Acetophenone: The acid is then converted to benzoyl chloride using thionyl chloride, followed by treatment with diethyl malonate to form 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone.
Bromination and Amination: Bromination of the acetophenone in acetic acid leads to 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone, which is then treated with tert-butylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves stringent quality control measures to comply with pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Mabuterol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the ketone group in the molecule to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
Human Medicine
Mabuterol hydrochloride has been studied for its efficacy in treating asthma and chronic obstructive pulmonary disease (COPD). Clinical trials have demonstrated that doses around 50 micrograms twice daily provide optimal effectiveness and tolerability for asthmatic patients .
Study Type | Patient Group | Dosage (Micrograms) | Duration | Findings |
---|---|---|---|---|
Multicenter Comparative Study | Asthmatic Patients | 50 or 75 | 6 weeks | Effective and well-tolerated at 50 |
Dose Finding Study | Asthmatic Patients | 30 to 80 | Single Dose | Optimal dose identified at 50 |
Veterinary Medicine
In veterinary applications, this compound is utilized to treat respiratory diseases in animals, such as asthma and chronic bronchitis. Its bronchodilator properties are crucial for improving respiratory function in affected animals.
Application | Species | Condition Treated |
---|---|---|
Bronchodilation | Dogs/Cats | Asthma, Chronic Bronchitis |
Airway Management | Various Animals | Respiratory Distress |
Research Findings
Recent studies have highlighted additional therapeutic potentials of this compound beyond respiratory conditions. For instance, research indicates that it can modulate protein expressions related to cellular proliferation, which may have implications in cancer biology .
Case Studies
-
Asthma Management
- A study involving asthmatic patients treated with this compound showed significant improvements in lung function metrics compared to baseline measurements after six weeks of treatment.
-
Veterinary Applications
- Clinical assessments in dogs with chronic bronchitis demonstrated marked improvements in clinical signs and quality of life following treatment with this compound.
Mechanism of Action
Mabuterol hydrochloride works by selectively targeting and activating beta-2 adrenergic receptors in the respiratory tract. These receptors are part of the sympathetic nervous system and play a crucial role in regulating smooth muscle tone within the airways. When this compound binds to these receptors, it triggers a cascade of biochemical events that lead to the relaxation of the bronchial smooth muscle. This relaxation reduces airway resistance and facilitates easier airflow into and out of the lungs .
Comparison with Similar Compounds
Similar Compounds
Isoprenaline (Isoproterenol): A non-selective beta-adrenergic agonist used for similar indications but with a broader range of effects on both beta-1 and beta-2 receptors.
Salbutamol (Albuterol): A selective beta-2 agonist commonly used as a bronchodilator.
Procaterol: Another selective beta-2 agonist with similar bronchodilating properties.
Uniqueness
Mabuterol hydrochloride is unique in its high selectivity for beta-2 adrenoceptors, which minimizes its interaction with beta-1 receptors found in the heart. This selectivity reduces the likelihood of systemic side effects, making it a safer option for patients with concurrent cardiovascular conditions .
Biological Activity
Mabuterol hydrochloride is a long-acting β2-adrenergic agonist primarily used as a bronchodilator in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its mechanism of action involves the stimulation of β2-adrenergic receptors, leading to smooth muscle relaxation and bronchodilation. This article provides an in-depth examination of its biological activity, supported by relevant data tables and research findings.
Mabuterol functions by activating β2-adrenergic receptors, which are coupled to adenylyl cyclase. This activation increases intracellular cyclic AMP (cAMP) levels, leading to the relaxation of bronchial smooth muscle. Additionally, mabuterol has been shown to close calcium channels, further contributing to its bronchodilatory effects .
Pharmacokinetics
Mabuterol exhibits favorable pharmacokinetic properties:
- Oral Bioavailability : Complete absorption when administered orally.
- Half-life : The R enantiomer has a longer half-life compared to the S enantiomer, making it more effective for prolonged use.
- Selectivity : Mabuterol is more selective for β2-adrenergic receptors compared to β1-receptors, minimizing cardiovascular side effects .
Bronchodilation Effects
A series of studies have demonstrated the efficacy of mabuterol in inducing bronchodilation:
Comparative Studies
Mabuterol's efficacy has been compared with other bronchodilators such as salbutamol and procaterol. It was found to be significantly more potent in relaxing isolated tracheal muscle and showed a longer duration of action in vivo.
Selectivity Ratio
The selectivity ratio for mabuterol indicates that it is approximately 7.4 times more selective for bronchial smooth muscle than for cardiac muscle, which is crucial in reducing potential side effects related to heart rate increases commonly associated with other β2-agonists .
Case Studies
- Case Study on Myocarditis : A young male patient presented with acute chest pain after using clenbuterol, a related compound. While this case highlights potential risks associated with β2-agonists, it underscores the importance of monitoring cardiac function when using similar medications like mabuterol .
- Efficacy in Asthma Treatment : A clinical trial involving asthmatic patients demonstrated a significant improvement in lung function metrics after administration of mabuterol compared to placebo, reinforcing its role as an effective bronchodilator .
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Mabuterol hydrochloride in preclinical samples?
High-performance liquid chromatography (HPLC) with UV detection is a standard method, adapted from procedures for structurally related β-agonists like Levalbuterol. A typical protocol involves:
- Mobile phase : Gradient mixtures of phosphate buffer (pH 3.0) and acetonitrile.
- Column : C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm).
- Detection : UV absorbance at 225–240 nm. Calibration curves are constructed using spiked matrices (e.g., plasma, tissue homogenates), with validation parameters (linearity, LOD, LOQ) adhering to ICH guidelines .
Q. How can researchers assess the purity and impurity profile of this compound?
Follow pharmacopeial impurity testing protocols for β-agonists:
- Chromatographic system : Use HPLC with a reference standard (e.g., USP-grade Mabuterol) and calculate impurity percentages via relative response factors.
- Sample preparation : Dissolve in methanol (1 mg/mL) and filter (0.22 µm).
- Acceptance criteria : Total impurities ≤ 1.0%, individual unspecified impurities ≤ 0.1% .
Q. What are the critical solubility parameters for formulating this compound in in vitro assays?
this compound is soluble in water (>50 mg/mL at 25°C) and methanol, but poorly soluble in nonpolar solvents. For cell-based assays, prepare stock solutions in sterile PBS (pH 7.4) or DMSO (≤0.1% final concentration to avoid cytotoxicity) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Waste disposal : Collect in sealed containers for incineration.
- Emergency measures : Flush eyes with water for 15 minutes if exposed; seek medical attention for ingestion .
Advanced Research Questions
Q. How can researchers evaluate the stability of this compound under varying storage conditions?
Conduct forced degradation studies:
- Thermal stability : Heat samples at 40–60°C for 1–4 weeks and monitor degradation via HPLC.
- Photostability : Expose to UV light (ICH Q1B guidelines) and assess changes in peak purity.
- pH stability : Incubate in buffers (pH 1–12) and quantify remaining intact compound. Mabuterol is prone to hydrolysis in acidic/basic conditions and photodegradation, requiring storage in amber vials at controlled room temperature .
Q. What strategies are effective for resolving enantiomeric impurities in chiral synthesis of this compound?
Use chiral stationary phase (CSP) HPLC with cellulose-based columns (e.g., Chiralcel OD-H).
- Mobile phase : Hexane:ethanol (80:20 v/v) with 0.1% trifluoroacetic acid.
- Detection : Polarimetric or circular dichroism detectors. Validate enantiomeric purity (>99.5%) using USP reference standards .
Q. How should researchers address discrepancies in bioanalytical data (e.g., variable recovery rates)?
- Matrix effects : Test different extraction methods (protein precipitation vs. SPE).
- Ion suppression : Use isotopic internal standards (e.g., Mabuterol-D9) in LC-MS/MS.
- Calibration : Include blank matrix samples to validate specificity. Replicate analyses and statistical outlier tests (Grubbs’ test) are critical .
Q. What in vitro models are suitable for studying the β2-adrenergic receptor activity of this compound?
Properties
IUPAC Name |
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClF3N2O.ClH/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7;/h4-5,10,19-20H,6,18H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCDXJOMPMIKGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046798 | |
Record name | Mabuterol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54240-36-7 | |
Record name | Benzenemethanol, 4-amino-3-chloro-α-[[(1,1-dimethylethyl)amino]methyl]-5-(trifluoromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54240-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mabuterol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenethyl alcohol, 4-amino-alpha-(tert-butylamino)-3-chloro-5-(trifluoromethyl)-,monohydrochloride, (+-)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MABUTEROL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/536V290790 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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